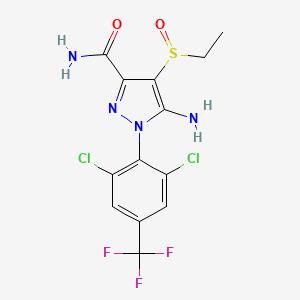

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide

Beschreibung

The compound 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide is a pyrazole derivative characterized by a trifluoromethylphenyl backbone, an ethylsulfinyl group at position 4, and a carboxamide moiety at position 3. The carboxamide group in the target compound may enhance solubility or alter bioactivity compared to carbonitrile-based analogs like ethiprole and fipronil .

Eigenschaften

CAS-Nummer |

623151-90-6 |

|---|---|

Molekularformel |

C13H11Cl2F3N4O2S |

Molekulargewicht |

415.2 g/mol |

IUPAC-Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinylpyrazole-3-carboxamide |

InChI |

InChI=1S/C13H11Cl2F3N4O2S/c1-2-25(24)10-8(12(20)23)21-22(11(10)19)9-6(14)3-5(4-7(9)15)13(16,17)18/h3-4H,2,19H2,1H3,(H2,20,23) |

InChI-Schlüssel |

QQVQUIRUQOHHEP-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)C1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrazole Core Synthesis

The pyrazole backbone is typically constructed via cyclization or coupling reactions. Key methods include:

- Process : 2,6-Dichloro-4-trifluoromethylaniline undergoes diazotization with NaNO₂ in acidic media (HCl/CH₃COOH), followed by coupling with ethyl 2,3-dicyanopropionate. The intermediate is then treated with ammonia to form 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.

- Conditions : Room temperature to 50°C, reaction time 4–12 hours.

- Yield : 75–83%.

- Drawbacks : High acid consumption, low-temperature requirements, and environmental concerns due to toxic solvents like dichloroethane.

- Ethyl diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate, yielding substituted pyrazoles in ~89% yield.

- Advantages : Simplicity, high regioselectivity, and scalability.

Oxidation to Ethylsulfinyl Group

The ethylsulfanyl (-S-Et) group is oxidized to ethylsulfinyl (-SO-Et) using selective oxidizing agents:

Hydrogen Peroxide in Acetic Acid

- Process : 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfanylpyrazole-3-carbonitrile is treated with H₂O₂ in glacial acetic acid at 40–60°C.

- Yield : 85–92%.

- Selectivity : Minimizes overoxidation to sulfone.

m-Chloroperbenzoic Acid (mCPBA)

- Process : Oxidation in dichloromethane at 0–25°C.

- Yield : ~88%.

- Drawbacks : High cost of mCPBA and solvent toxicity.

Comparative Analysis of Key Methods

| Step | Method | Conditions | Yield | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Thiolation | Alkyl sulfenyl halide | CH₂Cl₂, -20–50°C | Moderate | Straightforward | Carcinogenic solvents, long reaction time |

| Thiolation | Disulfide halogenation | CH₃CN, 25°C | >90% | Eco-friendly, fast | Requires halogenating agents |

| Oxidation | H₂O₂/CH₃COOH | 40–60°C | 85–92% | Cost-effective, selective | Acidic conditions may degrade product |

| Oxidation | mCPBA/CH₂Cl₂ | 0–25°C | ~88% | High efficiency | Expensive reagents, solvent toxicity |

Critical Challenges and Innovations

- Solvent Toxicity : Traditional methods rely on dichloromethane or ethylene chloride, which are carcinogenic. Recent advances use acetonitrile or water-based systems.

- Oxidation Selectivity : Overoxidation to sulfones is mitigated using controlled H₂O₂ stoichiometry.

- Waste Management : Gharda Chemicals’ method recycles spent HCl/H₂SO₄, reducing environmental impact.

Industrial Scalability

The disulfide halogenation route and H₂O₂ oxidation are most viable for large-scale production due to shorter reaction times, higher yields, and reduced reliance on hazardous solvents. Innovations in solvent recovery (e.g., acetonitrile distillation) further enhance feasibility.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds related to 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide exhibit promising anticancer properties. A study reported that these compounds demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percentage growth inhibitions reaching up to 86.61% . The structural modifications in the pyrazole framework enhance their efficacy as potential anticancer agents.

GPR119 Modulation

This compound has been identified as a modulator of G-protein-coupled receptor 119 (GPR119), which plays a role in glucose metabolism and insulin secretion. Its application in treating metabolic disorders such as Type II diabetes has been explored, suggesting its potential in managing hyperlipidemia and other related conditions . The modulation of GPR119 activity could offer therapeutic benefits for patients suffering from various forms of diabetes.

Insecticidal Properties

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide is part of the phenylpyrazole family, known for its insecticidal properties. It acts as a blocker of the GABA-regulated chloride channel in insects, making it effective for pest control . The synthesis of this compound has been optimized for agricultural applications, targeting various pests while minimizing environmental impact.

Synthesis and Characterization

The synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide involves several steps, including the reaction of specific precursors under controlled conditions to achieve high yields. For instance, a method was reported where the crude product was purified through column chromatography, yielding an 87.5% success rate . Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds.

Comparative Data Table

Anticancer Studies

A comprehensive study on the anticancer effects of pyrazole derivatives highlighted the structure-activity relationship (SAR) that enhances their efficacy against specific cancer types. The introduction of electron-withdrawing groups significantly improved their activity against resistant cell lines .

Insecticidal Efficacy

Field trials demonstrated the effectiveness of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide in controlling pest populations in agricultural settings. The compound showed a marked reduction in pest numbers compared to untreated controls, validating its application as a viable insecticide .

Wirkmechanismus

Ethiprole Amide exerts its effects by interfering with the passage of chloride ions through the gamma-aminobutyric acid (GABA) regulated chloride channel. This disruption in chloride ion flow leads to the inhibition of central nervous system activity in insects, ultimately causing their death. The molecular targets include the GABA receptor and associated ion channels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Key structural differences among related compounds lie in the sulfinyl group (position 4) and the C-3 functional group (carbonitrile vs. carboxamide).

Environmental and Regulatory Considerations

- Ethiprole: Classified under Japan’s Specified Chemical Substances Act (Cabinet Order No. 138) due to environmental persistence .

- Fipronil : Banned in the EU for agricultural use (2013) but permitted in veterinary applications. Its residues are tightly regulated, with an ADI of 0.0002 mg/kg .

- Carboxamide Derivatives: Limited environmental data, but enhanced biodegradability is hypothesized due to the amino acid moiety .

Tables

Table 1. Key Properties of Pyrazole Derivatives

| Property | Target Compound | Ethiprole | Fipronil | 4f (L-Threonine Conjugate) |

|---|---|---|---|---|

| Molecular Weight | Not reported | 389.08 | 437.15 | 569.03 |

| Melting Point (°C) | — | 189–190 | 189–190 (Form I) | 137–139 |

| C-3 Functional Group | Carboxamide | Carbonitrile | Carbonitrile | Carboxamide-amino acid |

| Key Application | Hypothesized | Systemic insecticide | Soil/seed treatment | Phloem-mobile insecticide |

Table 2. Regulatory Status

Biologische Aktivität

The compound 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article focuses on its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C11H9Cl2F3N4O2S

- Molecular Weight : 356.17 g/mol

- CAS Number : 181587-01-9

Structure

The compound features a pyrazole ring substituted with an amino group and a sulfinyl moiety, contributing to its biological activity. The presence of halogens (chlorine and fluorine) enhances its interaction with biological targets.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that certain pyrazole carboxamides showed notable inhibitory activity against various cancer cell lines, including breast cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases such as BRAF(V600E) and EGFR, which are crucial in tumor progression and survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A review highlighted that pyrazole derivatives can act as selective COX-2 inhibitors, which are important in managing inflammatory diseases. In vitro studies reported that some derivatives exhibited superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, particularly against resistant strains of bacteria and fungi. Pyrazole derivatives have shown promising results in inhibiting the growth of various pathogens, suggesting their utility in developing new antimicrobial agents .

Antimalarial Activity

Recent studies have also focused on the antimalarial properties of pyrazole compounds. In vitro assays demonstrated that specific derivatives could significantly inhibit the growth of Plasmodium falciparum, the causative agent of malaria. These findings indicate a potential for developing new treatments for malaria based on the pyrazole scaffold .

Synthesis and Characterization

The synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide has been optimized through various methods. One efficient approach involved using column chromatography to purify the compound after reaction completion .

In Vivo Studies

In vivo studies involving murine models have shown that this compound exhibits low toxicity while effectively suppressing tumor growth and inflammation markers. The LD50 values were found to be significantly higher than 2000 mg/kg in acute toxicity tests, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of specific substituents on the pyrazole ring influences their interaction with biological targets. For instance, modifications to the sulfinyl group have been linked to enhanced anti-inflammatory effects .

Q & A

Basic: What are the established synthetic pathways for synthesizing this compound, and how do reaction parameters influence intermediate purity?

Answer:

The synthesis typically involves multi-step reactions, including diazotization, hydrogenation, and condensation. A key intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, is synthesized via condensation of 2,6-dichloro-4-trifluoromethylaniline with ethyl cyanoacetate and formaldehyde under acidic conditions . Parameters like temperature (e.g., 80°C for α-cyanomethylation) and catalyst selection (e.g., sodium cyanide) critically affect intermediate purity. For example, incomplete diazotization can lead to byproducts such as unreacted aniline derivatives. Methodological recommendations:

- Monitor reaction progress via TLC or HPLC.

- Optimize pH and temperature during hydrogenation to avoid over-reduction.

Advanced: How can researchers resolve contradictions in reported yields during the introduction of the ethylsulfinyl group?

Answer:

Discrepancies in yields often arise from competing sulfoxidation pathways or solvent effects. For instance, ethylsulfinyl group formation may proceed via radical or nucleophilic mechanisms depending on oxidizing agents (e.g., m-CPBA vs. H₂O₂/acid). To address this:

- Conduct kinetic studies to identify rate-determining steps.

- Use DOE (Design of Experiments) to evaluate interactions between solvent polarity, oxidizer concentration, and reaction time .

- Characterize intermediates using LC-MS to detect side products like over-oxidized sulfone derivatives .

Basic: What spectroscopic techniques are most reliable for structural confirmation of this compound and its intermediates?

Answer:

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and sulfinyl groups (δ 2.8–3.5 ppm). The trifluoromethyl group shows a distinct 19F NMR signal near δ -60 ppm.

- LC-MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 455 for the parent compound) and fragmentation patterns to confirm functional groups.

- FT-IR : Validate carboxamide C=O stretches (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Advanced: What strategies minimize byproduct formation during the ethylsulfinyl group installation?

Answer:

Byproducts like sulfones or desulfurized analogs can arise from excessive oxidation or thermal instability. Mitigation approaches:

- Use controlled stoichiometry of oxidizing agents (e.g., 1.1 eq m-CPBA).

- Conduct reactions at sub-ambient temperatures (−10°C to 0°C) to suppress radical side reactions.

- Employ scavengers (e.g., thiourea) to quench excess oxidizers post-reaction .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Key safety considerations include:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods due to toxicity risks (R23/24/25: toxic by inhalation, skin contact, and ingestion).

- Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze reactive groups .

Advanced: How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Answer:

DFT (Density Functional Theory) calculations can model:

- Electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfinyl oxygen).

- Transition states for sulfoxidation or amide hydrolysis.

- Pair computational results with experimental kinetics (e.g., Hammett plots) to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.